

EZH2: A Comprehensive Technical Guide to its Function, Structure, and Therapeutic Targeting

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Abstract

Enhancer of Zeste Homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a pivotal role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27), a hallmark of transcriptional repression.[1][2][3][4] Dysregulation of EZH2 activity is frequently observed in a multitude of human cancers, where it is often overexpressed and associated with poor prognosis, making it a prominent therapeutic target.[5][6][7] Beyond its canonical role as a histone methyltransferase, emerging evidence has unveiled non-canonical functions of EZH2, including the methylation of non-histone proteins and its participation as a transcriptional co-activator, independent of its enzymatic activity.[1][2][3][8][9] This guide provides an in-depth technical overview of EZH2's function, its intricate protein structure, its involvement in key signaling pathways, and detailed methodologies for its experimental investigation.

EZH2 Gene and Protein Function

The EZH2 gene encodes the EZH2 protein, a histone-lysine N-methyltransferase that is the core catalytic component of the PRC2 complex.[4][10] The primary and most well-characterized function of EZH2 is to catalyze the mono-, di-, and trimethylation of H3K27 (H3K27me1/2/3).[11] This methylation mark serves as a docking site for other repressive complexes, leading to chromatin compaction and the silencing of target genes.[7] Genes silenced by EZH2 are often involved in cell differentiation and tumor suppression.[6]

Canonical Function: Histone Methylation and Gene Silencing

As the enzymatic engine of the PRC2 complex, EZH2's catalytic activity is essential for the establishment and maintenance of facultative heterochromatin. The PRC2 complex, minimally composed of EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12), is recruited to specific genomic loci where EZH2 then catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3.^[12] This repressive mark is a key event in the epigenetic regulation of gene expression, controlling processes such as embryonic development, stem cell pluripotency, and cell fate decisions.^[12]

Non-Canonical Functions

Recent research has illuminated a broader repertoire of EZH2 functions that extend beyond its canonical role in histone methylation. These non-canonical activities can be either dependent on or independent of its methyltransferase activity.

- **Methylation of Non-Histone Proteins:** EZH2 has been shown to methylate several non-histone proteins, thereby modulating their function. Notable substrates include the transcription factor GATA4 and the signal transducer and activator of transcription 3 (STAT3).^{[3][9]} This activity highlights a mechanism by which EZH2 can directly influence cellular signaling pathways.
- **Transcriptional Co-activation:** Paradoxically, EZH2 can also function as a transcriptional co-activator, often in a manner independent of its enzymatic SET domain.^{[2][6]} It can physically interact with transcription factors, such as the androgen receptor and components of the Wnt signaling pathway, to promote the expression of target genes involved in cell proliferation, like c-Myc and cyclin D1.^{[6][13]}

EZH2 Protein Structure

The human EZH2 protein is a multi-domain protein, with its catalytic activity and interactions with other PRC2 components being dictated by its specific structural features.

Key Structural Domains

The structure of EZH2 includes several conserved domains that are critical for its function:

- **SET Domain:** Located at the C-terminus, the Su(var)3-9, Enhancer-of-zeste and Trithorax (SET) domain is the catalytic core of EZH2, responsible for its histone methyltransferase activity.[\[10\]](#)[\[12\]](#)[\[14\]](#) The active site within the SET domain binds both the SAM cofactor and the histone H3 substrate.[\[14\]](#)
- **CXC Domain:** This cysteine-rich domain is located N-terminal to the SET domain and is crucial for the proper folding and catalytic activity of the SET domain.[\[12\]](#)
- **SANT Domain:** The SWI3, ADA2, N-CoR, and TFIIB (SANT) domain is thought to be involved in histone binding.
- **WD-Binding Domain:** Located at the N-terminus, this domain mediates the interaction with EED, a core component of the PRC2 complex.[\[10\]](#)

The crystal structure of the EZH2 SET domain reveals a canonical fold with a characteristic pseudo-knot.[\[14\]](#) However, in its isolated form, the C-terminus of EZH2 folds back into the active site, suggesting a mechanism of autoinhibition that is relieved upon incorporation into the PRC2 complex.[\[14\]](#)

Interaction with PRC2 Core Components

The catalytic activity of EZH2 is critically dependent on its association with other core components of the PRC2 complex, primarily EED and SUZ12.[\[12\]](#)

- **EED:** This WD40 repeat-containing protein binds to the N-terminal region of EZH2 and is essential for its stability and enzymatic activity.
- **SUZ12:** This zinc finger-containing protein stabilizes the EZH2-EED interaction and is also required for robust methyltransferase activity.

The formation of this core complex is a prerequisite for EZH2's ability to efficiently methylate H3K27.

Quantitative Data

Enzymatic Activity of Wild-Type and Mutant EZH2

The enzymatic efficiency of EZH2 is altered by mutations frequently found in lymphomas, particularly at tyrosine 641 (Y641). These mutations enhance the enzyme's ability to perform trimethylation.

Enzyme	Substrate	Km or K1/2 (μ M)	kcat (s-1)	kcat/K (M-1s-1)
Wild-Type EZH2	H3K27me0 peptide	5.8	0.015	2586
H3K27me1 peptide	4.3	0.008	1860	
H3K27me2 peptide	3.5	0.002	571	
Nucleosomes	0.4	0.003	7500	
EZH2 Y641F	H3K27me0 peptide	6.2	0.001	161
H3K27me1 peptide	4.1	0.012	2927	
H3K27me2 peptide	2.9	0.025	8621	
Nucleosomes	0.5	0.004	8000	
EZH2 Y641H	H3K27me0 peptide	6.5	0.001	154
H3K27me1 peptide	4.3	0.013	3023	
H3K27me2 peptide	3.1	0.028	9032	
Nucleosomes	0.5	0.005	10000	
EZH2 Y641N	H3K27me0 peptide	6.8	0.001	147
H3K27me1 peptide	4.5	0.011	2444	
H3K27me2 peptide	3.3	0.022	6667	

Nucleosomes	0.6	0.004	6667	
EZH2 Y641S	H3K27me0 peptide	7.1	0.001	141
H3K27me1 peptide	4.8	0.01	2083	
H3K27me2 peptide	3.5	0.02	5714	
Nucleosomes	0.6	0.003	5000	

Data adapted from Sneeringer et al., PNAS, 2010.[15] K refers to either Km for nucleosomes or K1/2 for peptides.

Inhibitor Potency

A number of small molecule inhibitors targeting the catalytic activity of EZH2 have been developed.

Inhibitor	Target	Assay	IC50 / EC50
CPI-1205	EZH2	H3K27Me3 inhibition in KARPAS-422 cells	28 nM (EC50)

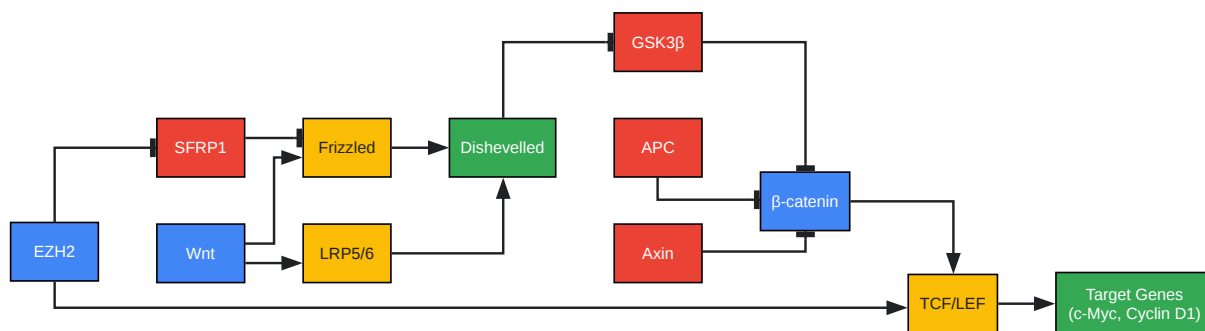
Data from ACS Med Chem Lett. 2020.[16]

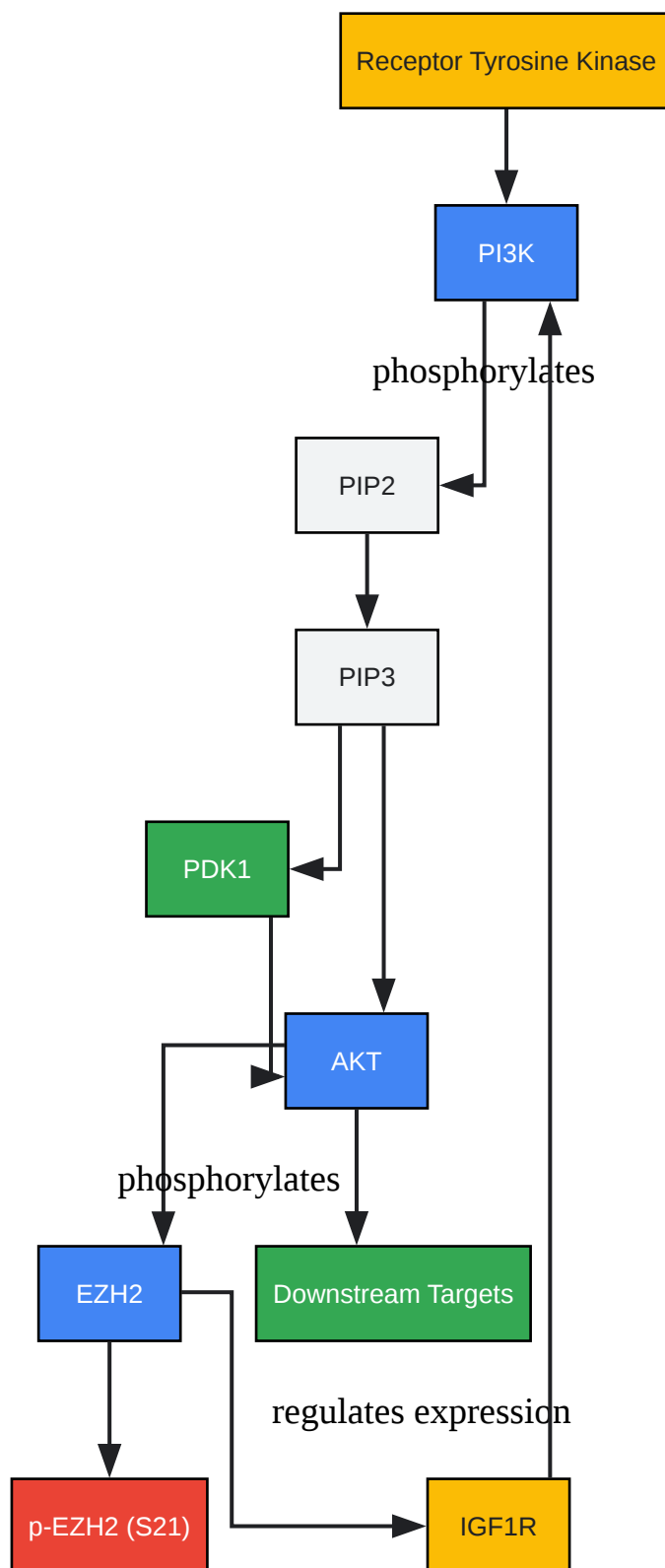
EZH2 in Signaling Pathways

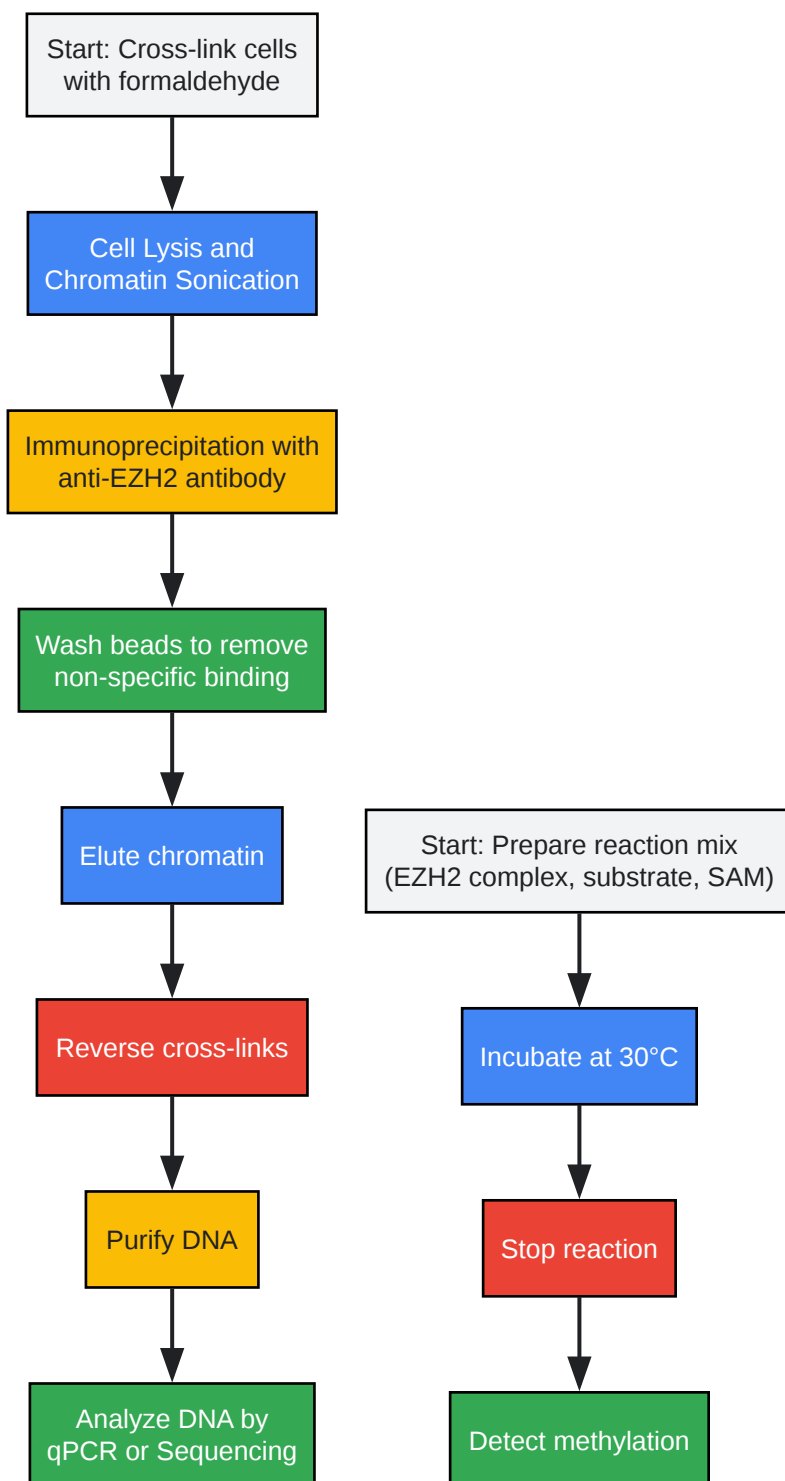
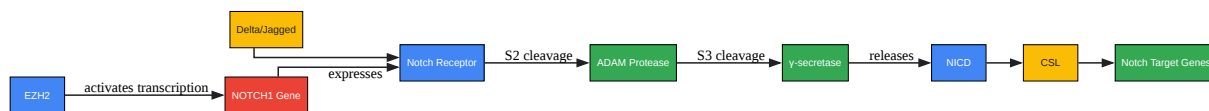
EZH2 is intricately involved in several key signaling pathways that are often dysregulated in cancer.

Wnt/ β -catenin Signaling

EZH2 can act as a transcriptional co-activator in the Wnt/ β -catenin pathway. It can physically interact with β -catenin to enhance the expression of Wnt target genes such as c-Myc and cyclin D1.[6] In some contexts, EZH2 may also repress inhibitors of the Wnt pathway, such as SFRP1, thereby promoting pathway activation.[5]







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